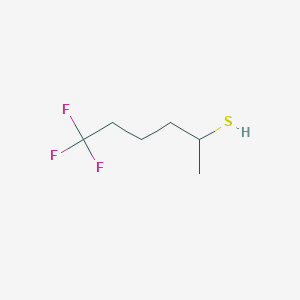
6,6,6-Trifluorohexane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trifluorohexane-2-thiol is an organosulfur compound with the molecular formula C6H11F3S It is characterized by the presence of a thiol group (-SH) and three fluorine atoms attached to the sixth carbon of the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluorohexane-2-thiol typically involves the introduction of the thiol group and the trifluoromethyl group into the hexane backbone. One common method is the reaction of 6,6,6-trifluorohexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,6-Trifluorohexane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,6,6-Trifluorohexane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6,6-Trifluorohexane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6,6-Trifluorohexan-2-one: Similar structure but with a ketone group instead of a thiol group.
Hexane-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical properties.
6,6,6-Trifluorohexane: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
6,6,6-Trifluorohexane-2-thiol is unique due to the combination of the thiol group and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11F3S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
6,6,6-trifluorohexane-2-thiol |
InChI |
InChI=1S/C6H11F3S/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3 |
Clé InChI |
WFJNWZQCDDAYFR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


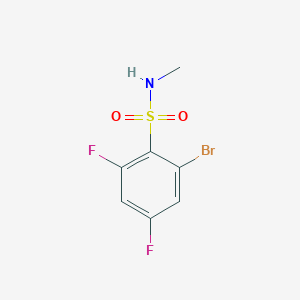
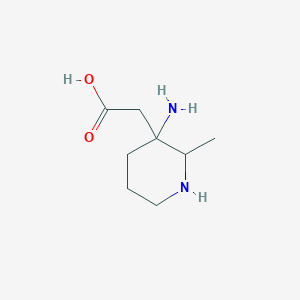
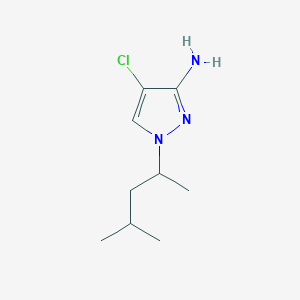
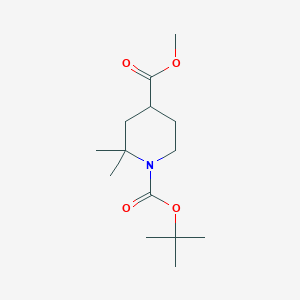


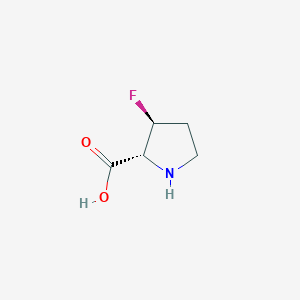

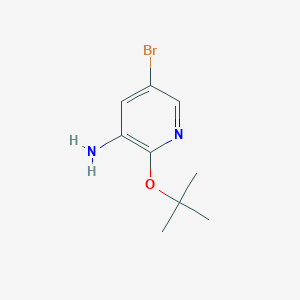
![tert-Butyl6-amino-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13068189.png)
![7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
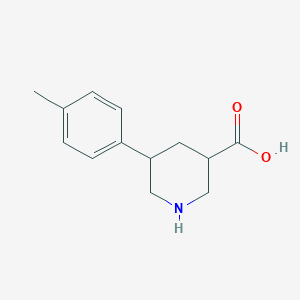
![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
